![molecular formula C19H24N2O5 B270533 2-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B270533.png)
2-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MTCCA and is synthesized through a specific method that involves several chemical reactions.
作用机制
The mechanism of action of MTCCA involves the inhibition of various enzymes and pathways that are involved in the development of inflammatory diseases, cancer, and viral infections. MTCCA inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that contribute to inflammation. MTCCA also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the development and progression of cancer. Additionally, MTCCA inhibits the activity of RNA-dependent RNA polymerase (RdRp), which is an enzyme required for the replication of RNA viruses.
Biochemical and Physiological Effects:
MTCCA has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). MTCCA has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Moreover, MTCCA has been found to induce apoptosis, which is a process of programmed cell death that plays a crucial role in the prevention of cancer.
实验室实验的优点和局限性
MTCCA has several advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of various enzymes and pathways, which makes it a useful tool for studying the mechanisms of inflammation, cancer, and viral infections. However, one of the limitations is that it is a relatively complex compound to synthesize, which makes it expensive and time-consuming to obtain. Additionally, the use of MTCCA requires careful handling and storage due to its potential toxicity.
未来方向
There are several future directions for the study of MTCCA. One of the directions is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific enzymes and pathways. Additionally, further studies are needed to determine the optimal dosage and administration of MTCCA for therapeutic use. Finally, the development of more efficient and cost-effective synthesis methods for MTCCA would facilitate its use in scientific research and potential therapeutic applications.
合成方法
The synthesis of MTCCA involves a multi-step process that starts with the reaction of 4-chloro-1,2,3,4-tetrahydroquinoline with ethyl acetoacetate. This reaction results in the formation of 1-(ethoxycarbonyl)-1,2,3,4-tetrahydroquinoline. The next step involves the reaction of this intermediate product with phosgene to form 1-(isocyanatocarbonyl)-1,2,3,4-tetrahydroquinoline. The final step involves the reaction of this intermediate product with cyclohexanecarboxylic acid to form MTCCA.
科学研究应用
MTCCA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Studies have shown that MTCCA can inhibit the production of pro-inflammatory cytokines, which are responsible for the development of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. MTCCA has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. Moreover, MTCCA has shown promising results in inhibiting the replication of several viruses, including HIV-1, SARS-CoV-2, and influenza virus.
属性
产品名称 |
2-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)cyclohexanecarboxylic acid |
|---|---|
分子式 |
C19H24N2O5 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
2-[(1-methoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H24N2O5/c1-26-19(25)21-10-4-5-12-11-13(8-9-16(12)21)20-17(22)14-6-2-3-7-15(14)18(23)24/h8-9,11,14-15H,2-7,10H2,1H3,(H,20,22)(H,23,24) |
InChI 键 |
LDUQCNRRTCPEGM-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3C(=O)O |
规范 SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



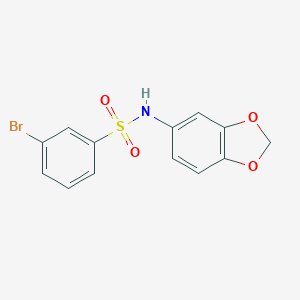
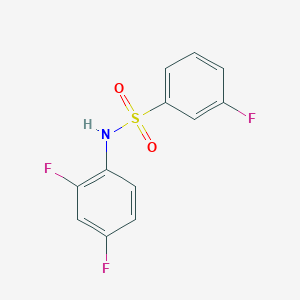
![Methyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270464.png)
![2-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B270469.png)
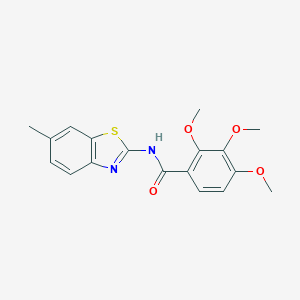
![N-[4-(diethylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B270472.png)
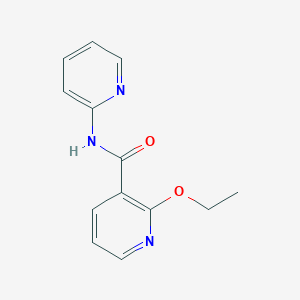
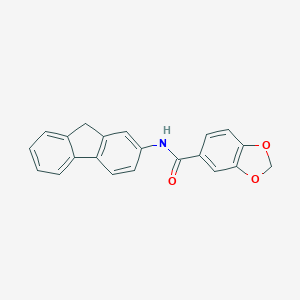
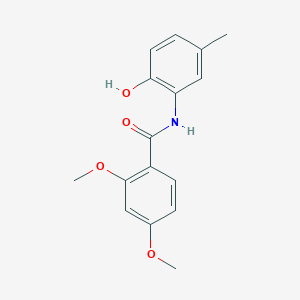
![Methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270483.png)
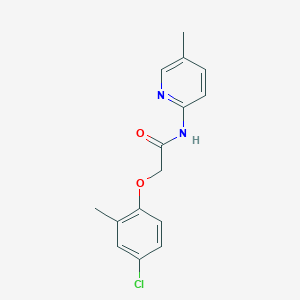
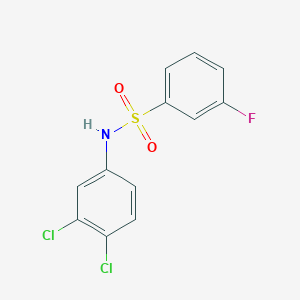
![Ethyl 4-{[(2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270490.png)
![Ethyl 3-{[(2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270491.png)